molecular formula C6H11BClNO3 B13843783 6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate

6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate

Cat. No.: B13843783
M. Wt: 191.42 g/mol
InChI Key: UIUHKVKDSVFVIS-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. This compound is often used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate typically involves the reaction of 6-methylpyridine with boronic acid under specific conditions. One common method includes the use of bis(pinacolato)diboron and a palladium catalyst to facilitate the borylation of 6-methylpyridine . The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylpyridine-3-boronic Acid Hydrochloride Hydrate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications .

Properties

Molecular Formula

C6H11BClNO3

Molecular Weight

191.42 g/mol

IUPAC Name

(6-methylpyridin-3-yl)boronic acid;hydrate;hydrochloride

InChI

InChI=1S/C6H8BNO2.ClH.H2O/c1-5-2-3-6(4-8-5)7(9)10;;/h2-4,9-10H,1H3;1H;1H2

InChI Key

UIUHKVKDSVFVIS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C)(O)O.O.Cl

Origin of Product

United States

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